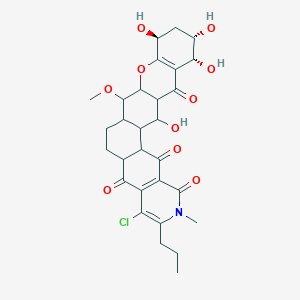

![molecular formula C36H50N2O8 B562066 (15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate CAS No. 82189-04-6](/img/structure/B562066.png)

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

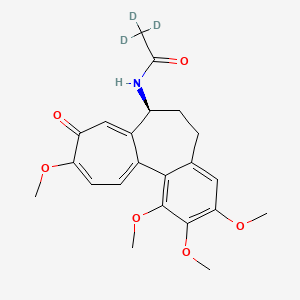

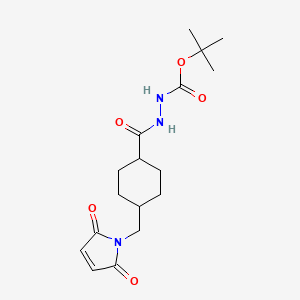

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate, also known as Mycotrienin II, is an ansamycin antibiotic isolated from Streptomyces species. It is closely related to other ansamycins such as cytotrienins and trienomycins. This compound exhibits potent activity against tumor cell lines and inhibits osteoclastic bone resorption .

Applications De Recherche Scientifique

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate has several scientific research applications:

Safety and Hazards

Orientations Futures

While the exact future directions for Ansatrienin B are not specified in the search results, it is known that Ansatrienin B displays potent activity against tumor cell lines and inhibits osteoclastic bone resorption . This suggests potential future research directions in the fields of oncology and bone health.

Mécanisme D'action

Target of Action

Ansatrienin B, also known as Mycotrienin II and Antibiotic T 23II, is an ansamycin antibiotic isolated from a Streptomyces species . It primarily targets osteoclasts and tumor cell lines . In osteoclasts, it inhibits parathyroid hormone-induced calcium release, which is a measure of bone resorption . In tumor cell lines, it displays potent activity and significantly potentiates the action of several clinical anti-cancer agents .

Mode of Action

Ansatrienin B interacts with its targets by inhibiting key processes. In osteoclasts, it inhibits the release of calcium induced by the parathyroid hormone . This inhibition reduces bone resorption, a process where osteoclasts break down the tissue in bones and release the minerals, resulting in the transfer of calcium from bone tissue to the blood . In tumor cell lines, Ansatrienin B potentiates the action of several clinical anti-cancer agents , enhancing their effectiveness.

Biochemical Pathways

The biosynthesis of Ansatrienin B involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit . The gene encoding AHBA synthase, an enzyme which catalyzes the final step of AHBA biosynthesis in the aminoshikimate pathway, has been identified in the biosynthetic gene clusters of Ansatrienin B . This gene cluster also contains chcA, encoding the enzyme 1-cyclohexenylcarbonyl CoA reductase, which is essential for the biosynthesis of the cyclohexanecarboxylic acid moiety of ansatrienin from shikimic acid .

Pharmacokinetics

It is known that ansatrienin b is soluble in ethanol, methanol, dmf, or dmso, but has poor water solubility . This suggests that its bioavailability may be influenced by these solvents, and its poor water solubility may limit its distribution in aqueous biological environments.

Result of Action

The primary result of Ansatrienin B’s action is the inhibition of osteoclastic bone resorption . This can help in conditions where bone resorption is excessive, such as osteoporosis. In addition, its potent activity against tumor cell lines and its ability to potentiate the action of several clinical anti-cancer agents make it a potential candidate for cancer treatment .

Action Environment

The action of Ansatrienin B is influenced by environmental factors such as the presence of solvents. Given its poor water solubility , the presence of ethanol, methanol, DMF, or DMSO can enhance its solubility and potentially its bioavailability and efficacy.

Analyse Biochimique

Biochemical Properties

Ansatrienin B interacts with the translation elongation factor eEF1A1 . This protein is responsible for delivering amino acyl transfer RNAs (aa-tRNAs) to ribosomes during mRNA translation . The high-affinity binding of Ansatrienin B to eEF1A1 suggests a significant role in biochemical reactions .

Cellular Effects

Ansatrienin B exhibits antimicrobial activities against various fungi and yeasts . It also inhibits the release of calcium into the culture medium by fetal rat long bones . Furthermore, Ansatrienin B inhibits the translation of the protein synthesis stage by specific inhibition of L-leucine incorporation in A549 cells .

Molecular Mechanism

The molecular mechanism of Ansatrienin B involves its binding to eEF1A1 . This binding disrupts neither the loading of aa-tRNAs nor GTP hydrolysis but stabilizes a particular conformational state of eEF1A1 . This mechanism suggests that Ansatrienin B may not only inhibit protein synthesis but also interfere with other non-canonical functions .

Metabolic Pathways

The metabolic pathways of Ansatrienin B involve the assembly of the N-cyclohexanoyl D-alanyl side chain . The AstG1 gene, a pathway-specific positive regulator for the biosynthesis of Ansatrienin B, plays a crucial role in these pathways .

Transport and Distribution

Its high-affinity binding to eEF1A1 suggests that it may be transported to the ribosomes during mRNA translation .

Subcellular Localization

Its interaction with eEF1A1, a protein involved in mRNA translation, suggests that it may be localized to the ribosomes .

Méthodes De Préparation

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate is produced by Streptomyces collinus and Streptomyces rishiriensis. The biosynthesis involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid as a starter unit. The gene encoding AHBA synthase catalyzes the final step of AHBA biosynthesis in the aminoshikimate pathway . Industrial production methods typically involve fermentation processes using these Streptomyces strains under controlled conditions .

Analyse Des Réactions Chimiques

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include hydroquinone derivatives and other modified ansamycins .

Comparaison Avec Des Composés Similaires

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate is structurally related to other ansamycins such as:

Cytotrienin A: Inhibits translation elongation by a mechanism similar to ansatrienin B.

Didemnin B: Targets the translation elongation factor eEF1A1, similar to ansatrienin B.

Nannocystin A: Also targets eEF1A1 and exhibits potent antiproliferative activities.

This compound is unique due to its specific inhibition of parathyroid hormone-stimulated bone resorption and its potent activity against tumor cell lines .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ansatrienin B involves a multi-step process that includes various reactions such as oxidation, reduction, and cyclization.", "Starting Materials": [ "3-methyl-2-cyclohexenone", "4-pentyn-1-ol", "potassium tert-butoxide", "tetrabutylammonium fluoride", "sodium borohydride", "acetic acid", "sodium hydroxide", "magnesium sulfate", "ethyl acetate", "methanol", "dichloromethane", "hexanes" ], "Reaction": [ "The synthesis starts with the reaction between 3-methyl-2-cyclohexenone and 4-pentyn-1-ol in the presence of potassium tert-butoxide to form a propargylic alcohol.", "The propargylic alcohol is then oxidized using tetrabutylammonium fluoride to obtain the corresponding aldehyde.", "The aldehyde is reduced using sodium borohydride to form the corresponding alcohol.", "This alcohol is then cyclized using acetic acid and sodium hydroxide to form a dihydrofuran intermediate.", "The dihydrofuran intermediate is then oxidized using tetrabutylammonium fluoride to form the desired product, Ansatrienin B.", "The product is then purified using a combination of solvent extraction and column chromatography, using a mixture of ethyl acetate and hexanes as the eluent." ] } | |

Numéro CAS |

82189-04-6 |

Formule moléculaire |

C36H50N2O8 |

Poids moléculaire |

638.8 g/mol |

Nom IUPAC |

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |

Clé InChI |

VVJDHJZQBGWPEQ-UOZMSBJPSA-N |

SMILES isomérique |

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |

SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

SMILES canonique |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Apparence |

Pale yellow powder |

Synonymes |

Mycotrienin II; SDZ-115 962 |

Origine du produit |

United States |

Q1: What is known about the resistance mechanisms associated with Ansatrienin B?

A2: Research indicates that tumor cells harboring the A399V mutation in the elongation factor eEF1A1 demonstrate cross-resistance to Ansatrienin B and other structurally distinct compounds like didemnin B, ternatin, and nannocystin A []. This suggests that these agents might share a similar mechanism of action, potentially involving eEF1A1 as a common target. The A399V mutation in eEF1A1 could alter drug binding or downstream signaling, leading to resistance. Understanding these resistance mechanisms is crucial for developing strategies to overcome resistance and enhance the therapeutic efficacy of Ansatrienin B and related compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)

![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)

![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)